![molecular formula C22H20O6 B2888935 ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-88-8](/img/structure/B2888935.png)
ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
Ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H20O6 and its molecular weight is 380.396. The purity is usually 95%.
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Scientific Research Applications
New Methods in Heterocyclic Chemistry
The use of compounds related to ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has been explored in the development of new methods for the benzologation of heterocycles. This involves the synthesis of novel 1-substituted dibenzothiophens and dibenzofurans, enhancing the diversity of heterocyclic compounds available for various applications (Ashby, Ayad, Meth–Cohn, 1974).
Synthesis of Nitrogen-Bridged Heterocycles
Research has focused on synthesizing new nitrogen-bridged heterocycles, where derivatives of this compound have been used. These studies are crucial for the development of novel compounds with potential applications in medicinal chemistry and material science (Kakehi, Ito, Matsubara, 1995).
Antimicrobial and Antioxidant Synthesis
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. This indicates their potential use in developing new therapeutic agents and antioxidants for various applications (Wardkhan, Youssef, Hamed, Ouf, 2008).
Photolysis Studies in Organic Chemistry
Studies have been conducted on the photolysis of compounds similar to this compound, contributing to the understanding of photochemical reactions in organic chemistry. This research is essential for developing new photochemical methods and understanding reaction mechanisms (Ang, Prager, 1992).
Catalyst Development
Research involving similar compounds has led to the development of new catalysts, such as the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y. This catalyst shows potential in the oxidation of primary alcohols and hydrocarbons, highlighting its application in green chemistry and industrial processes (Ghorbanloo, Maleki Alamooti, 2017).
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-3-26-21(23)14-27-16-11-12-17-20(13-16)28-19(22(17)24)10-6-8-15-7-4-5-9-18(15)25-2/h4-13H,3,14H2,1-2H3/b8-6+,19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSBNMWAUUTUDN-YZFGBBDKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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